3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-18(2)11-25-16-10-13(7-8-15(16)21(3)17(18)22)20-26(23,24)14-6-4-5-12(19)9-14/h4-10,20H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVLGYIGTNJFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzoxazepine ring and subsequent functionalization. One common approach is to start with a suitable benzoxazepine precursor and introduce the sulfonamide and chloro groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include the treatment of diseases where its biological activities are beneficial.
Industry: The compound can be used in the development of new materials, catalysts, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Key Observations:
Benzoxazepine Modifications :
- The target compound’s 3,3,5-trimethyl substitution contrasts with ethyl () or propyl () groups in analogs. Methyl groups may enhance metabolic stability compared to bulkier alkyl chains .
- All analogs retain the 4-oxo group, critical for hydrogen bonding in receptor interactions.
Sulfonamide Benzene Variations: Chlorine positioning (3-, 4-, or 5-) influences electronic properties and steric interactions. Trifluoroethyl and methyl groups () modulate lipophilicity and bioavailability .
Molecular Weight Trends :
- Analogs with C₂₀H₂₃ClN₂O₄S exhibit identical molecular weights (422.9 g/mol), suggesting similar bulk properties despite substituent differences. The target’s 3,3,5-trimethyl groups may slightly increase its molecular weight.
Research Findings and Implications
Crystallographic and Structural Studies
- : The compound with a trifluoroethyl group was studied in a crystallographic context (PDB: 6EW), highlighting the role of electronegative substituents in stabilizing ligand-receptor interactions .
- and : Both analogs share identical molecular formulas and weights, underscoring the interchangeable effects of ethyl/propyl and chloro/methyl groups on structural diversity without altering molecular mass.
Hypothesized Bioactivity
- The target’s 3-chloro substituent may enhance π-π stacking in hydrophobic binding pockets compared to 4- or 5-chloro analogs.
- Trifluoroethyl groups () could improve blood-brain barrier penetration due to increased lipophilicity, whereas methyl groups () might favor aqueous solubility .
Biological Activity
3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Its structure includes a sulfonamide group attached to a benzene ring and a benzoxazepine moiety. The unique combination of these functional groups suggests potential biological activities that warrant detailed exploration.
- Molecular Formula : C19H19ClN2O3
- Molecular Weight : 358.8 g/mol
- CAS Number : 921542-48-5
Sulfonamides are known for their antibacterial properties primarily due to their ability to inhibit bacterial folic acid synthesis. The specific compound under discussion may exhibit similar mechanisms along with additional effects attributed to its complex structure. The benzoxazepine moiety could enhance interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antibacterial activity. This activity is primarily due to the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of benzoxazepine derivatives. For instance:
| Study Reference | Findings |
|---|---|
| Benzoxazepines exhibit cytotoxic effects against various cancer cell lines. | |
| Compounds in this class have shown promise in inhibiting tumor growth in vivo. |
The mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells.
Case Studies
-
Inhibition of Glucosylceramide Synthase :
- A study identified compounds structurally related to sulfonamides that inhibit glucosylceramide synthase (GCS), which is involved in lipid metabolism and has implications in neurodegenerative diseases. This inhibition can lead to altered lipid profiles and potential therapeutic effects in conditions like Niemann-Pick disease .
-
Antibacterial Efficacy :
- A comparative analysis demonstrated that sulfonamides including derivatives of benzoxazepines showed enhanced antibacterial activity against resistant strains of bacteria.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of sulfonamide derivatives:
Q & A
Q. How to design a crystallography study for polymorph screening?
- Methodological Answer : Screen crystallization conditions using high-throughput platforms (e.g., CrystalFarm) with varied solvents (e.g., DMSO, acetone), temperatures, and anti-solvents. Characterize polymorphs via SC-XRD and DSC/TGA to assess stability. Use SHELXL for refinement and Mercury for packing analysis to identify hydrogen-bonding motifs influencing polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
